molecular formula C19H37IOSi B13425430 [(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

Cat. No.: B13425430
M. Wt: 436.5 g/mol
InChI Key: WQBKETMIJCPEOJ-JZOYZKTQSA-N
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Description

This compound is a structurally complex silane derivative featuring a bicyclic octahydroindenyl core substituted with a tert-butyldimethylsilyl (TBS) ether group, an iodopropan-2-yl moiety, and a methyl group at the 7a position. The stereochemistry is critical, with defined configurations at the 1S, 4R, and 7aS positions. The TBS group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes, particularly in oxygen-sensitive environments .

Properties

Molecular Formula

C19H37IOSi

Molecular Weight

436.5 g/mol

IUPAC Name

[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C19H37IOSi/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h14-17H,8-13H2,1-7H3/t14-,15-,16?,17+,19-/m0/s1

InChI Key

WQBKETMIJCPEOJ-JZOYZKTQSA-N

Isomeric SMILES

C[C@@H](CI)[C@@H]1CCC2[C@]1(CCC[C@H]2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CI)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane” involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, it may serve as a probe to study specific biochemical pathways or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.

Mechanism of Action

The mechanism by which “[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane” exerts its effects depends on its molecular structure and the specific biological or chemical context. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and triggering downstream effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Applications/Reactivity Reference
Target Compound Octahydroindene - TBS-O-
- (2R)-1-iodopropan-2-yl
- 7a-methyl
~450 g/mol* Protection strategies, drug intermediates
(1S)-1-[(1S,3aR,4S,7aR)-4-(TBS-oxy)-7a-methyloctahydro-1H-inden-1-yl]ethanol Octahydroindene - TBS-O-
- Hydroxyethyl
- 7a-methyl
340.6 g/mol Steroid mimics, chiral synthesis
tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane Tetrahydro-2H-pyran - TBS-O-
- Alkenyl/propargyl substituents
488.8 g/mol Glycosylation, natural product synthesis
(E)-4-(4-((E)-2-((4aR,9aR)-2,5-bis(TBS-oxy)-1,1,4a-trimethylhexahydro-1H-xanthen-7-yl)vinyl)phenyl)but-2-en-1-ol Xanthene - Bis(TBS-O-)
- Vinylphenyl
- Hydroxybutenyl
~900 g/mol Photodynamic therapy, polymer chemistry

*Estimated based on structural similarity to and .

Reactivity and Functional Group Analysis

  • Iodine Substituent : The target compound’s iodine atom contrasts with hydroxyl or alkenyl groups in analogues (e.g., ). This enables unique reactivity, such as elimination to form alkenes (via dehydroiodination) or participation in Suzuki-Miyaura cross-couplings.
  • TBS Protection: Unlike unprotected hydroxyl analogues (e.g., (7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol in ), the TBS group in the target compound improves solubility in nonpolar solvents and resistance to acidic/basic conditions .
  • Stereochemical Complexity : The (1S,4R,7aS) configuration differentiates it from diastereomers like (1S,2S,5R*) systems in , which exhibit distinct conformational stability and biological activity .

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